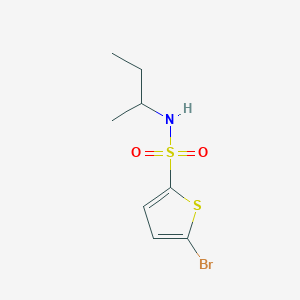![molecular formula C13H18Cl2N2O3S B296897 N-butyl-2-[3,4-dichloro(methylsulfonyl)anilino]acetamide](/img/structure/B296897.png)
N-butyl-2-[3,4-dichloro(methylsulfonyl)anilino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-2-[3,4-dichloro(methylsulfonyl)anilino]acetamide is a chemical compound that has been widely used in scientific research. It is also known as BDA or N-(butylcarbamoyl)-2-(3,4-dichlorophenyl)-3-(methylsulfonyl)benzamide. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of N-butyl-2-[3,4-dichloro(methylsulfonyl)anilino]acetamide involves the inhibition of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase. This inhibition leads to a decrease in the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. Additionally, this compound has been shown to induce apoptosis in cancer cells through the activation of certain signaling pathways.
Biochemical and Physiological Effects:
N-butyl-2-[3,4-dichloro(methylsulfonyl)anilino]acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. Additionally, this compound has been shown to induce apoptosis in cancer cells through the activation of certain signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-butyl-2-[3,4-dichloro(methylsulfonyl)anilino]acetamide in lab experiments is its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase. This inhibition can be useful in studying the inflammatory response. However, one limitation of using this compound is its potential toxicity, which can affect the results of the experiment.
Orientations Futures
There are several future directions for the study of N-butyl-2-[3,4-dichloro(methylsulfonyl)anilino]acetamide. One potential direction is the study of its potential use in the treatment of cancer. Additionally, more research can be done to understand the mechanism of action of this compound and its potential use in the treatment of other diseases, such as inflammatory bowel disease. Further studies can also be done to determine the optimal dosage and potential side effects of this compound.
In conclusion, N-butyl-2-[3,4-dichloro(methylsulfonyl)anilino]acetamide is a chemical compound that has shown promising results in various scientific studies. Its ability to inhibit the activity of certain enzymes and induce apoptosis in cancer cells makes it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-butyl-2-[3,4-dichloro(methylsulfonyl)anilino]acetamide can be achieved through various methods. One such method involves the reaction of 3,4-dichloroaniline with N-butyl-2-acetamido-3-methylsulfonylbenzoate. This reaction takes place in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
N-butyl-2-[3,4-dichloro(methylsulfonyl)anilino]acetamide has been used in various scientific studies. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
Propriétés
Formule moléculaire |
C13H18Cl2N2O3S |
|---|---|
Poids moléculaire |
353.3 g/mol |
Nom IUPAC |
N-butyl-2-(3,4-dichloro-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C13H18Cl2N2O3S/c1-3-4-7-16-13(18)9-17(21(2,19)20)10-5-6-11(14)12(15)8-10/h5-6,8H,3-4,7,9H2,1-2H3,(H,16,18) |
Clé InChI |
GLJBZGUCXOYIHQ-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)CN(C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C |
SMILES canonique |
CCCCNC(=O)CN(C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296814.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-phenylacetamide](/img/structure/B296815.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methylanilino}acetamide](/img/structure/B296818.png)
![N-allyl-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296819.png)
![4-ethoxy-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B296820.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B296821.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B296822.png)
![2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B296824.png)

![2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-propylacetamide](/img/structure/B296831.png)
![2-({[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B296833.png)
![2,3-dichloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B296834.png)

![N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B296837.png)